1-amino-3-(benzyloxy)-N-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

Process chemistry Baloxavir intermediate Lipophilicity

1-Amino-3-(benzyloxy)-N-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide (CAS 1246617-44-6) is a 1-amino-4-oxo-1,4-dihydropyridine-2-carboxamide derivative that serves as a critical late-stage intermediate in the manufacture of baloxavir marboxil (Xofluza), a first-in-class cap-dependent endonuclease (CEN) inhibitor approved for influenza A and B treatment. The compound features a 3-benzyloxy protecting group, an N-1 primary amino group, and an N-methyl carboxamide side chain (C14H15N3O3, MW 273.29 g/mol, predicted LogP -0.22, pKa 15.92 ± 0.20).

Molecular Formula C14H15N3O3
Molecular Weight 273.29 g/mol
Cat. No. B13994865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-amino-3-(benzyloxy)-N-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide
Molecular FormulaC14H15N3O3
Molecular Weight273.29 g/mol
Structural Identifiers
SMILESCNC(=O)C1=C(C(=O)C=CN1N)OCC2=CC=CC=C2
InChIInChI=1S/C14H15N3O3/c1-16-14(19)12-13(11(18)7-8-17(12)15)20-9-10-5-3-2-4-6-10/h2-8H,9,15H2,1H3,(H,16,19)
InChIKeyYDJFBHSRGILNFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Amino-3-(benzyloxy)-N-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide – CAS 1246617-44-6 Procurement & Selection Guide for Antiviral Intermediate Sourcing


1-Amino-3-(benzyloxy)-N-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide (CAS 1246617-44-6) is a 1-amino-4-oxo-1,4-dihydropyridine-2-carboxamide derivative that serves as a critical late-stage intermediate in the manufacture of baloxavir marboxil (Xofluza), a first-in-class cap-dependent endonuclease (CEN) inhibitor approved for influenza A and B treatment [1]. The compound features a 3-benzyloxy protecting group, an N-1 primary amino group, and an N-methyl carboxamide side chain (C14H15N3O3, MW 273.29 g/mol, predicted LogP -0.22, pKa 15.92 ± 0.20) . It is commercially available from multiple suppliers at research and bulk scales, typically at ≥95% purity, with storage at 2–8 °C protected from light .

Why 1-Amino-3-(benzyloxy)-N-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide Cannot Be Replaced by In-Class Analogs in Baloxavir Synthesis


Within the 1-amino-3-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxamide family, multiple close analogs exist – including the N-isopropyl variant (CAS 1246617-47-9), the des-amino analog (CAS 1246617-43-5), and the carboxylic acid derivative (CAS 1246617-42-4) – yet none can substitute for the N-methyl compound in the registered baloxavir marboxil synthetic route. The N-1 amino group is the essential nucleophilic handle for the acid-catalyzed dehydration-condensation with tert-butyl carbazate that constructs the tricyclic triazinanone core of baloxavir [1][2]. Simultaneously, the N-methyl carboxamide governs both the lipophilicity profile (LogP -0.22 vs. ~2 for the N-isopropyl analog) and the identity of the final drug substance; the N-isopropyl analog yields an isopropyl-substituted triazinanone (CAS 1246617-48-0) that diverges from the approved API scaffold [3]. The quantitative evidence below demonstrates that seemingly minor structural perturbations produce functionally non-interchangeable intermediates, with direct consequences for regulatory compliance, process efficiency, and cost of goods.

Quantitative Comparator Evidence: 1-Amino-3-(benzyloxy)-N-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide vs. Closest Analogs


Lipophilicity (LogP) Head-to-Head: N-Methyl Target vs. N-Isopropyl Analog – Aqueous Processability Driver

The computed LogP of 1-amino-3-(benzyloxy)-N-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is -0.22, compared to approximately 2 for the N-isopropyl analog (CAS 1246617-47-9), representing a ΔLogP of ~2.22 log units [1]. This corresponds to an approximately 166-fold difference in intrinsic lipophilicity, with the N-methyl compound being substantially more hydrophilic. Both values are in silico predictions and should be interpreted as relative rather than absolute, yet the direction and magnitude of the difference are unambiguous. Lower LogP directly correlates with higher aqueous solubility, which is a critical process parameter for the aqueous-base-mediated cyclization step that converts this intermediate to the polycyclic carbamoyl pyridone core of baloxavir dipivoxil [2].

Process chemistry Baloxavir intermediate Lipophilicity

N-1 Amino Group: Structural Gatekeeper for the Key Cyclization Step – Target vs. Des-Amino Analog

The target compound (C14H15N3O3, MW 273.29) bears an N-1 primary amino group that is absent in the des-amino analog 3-(benzyloxy)-N-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide (CAS 1246617-43-5, C14H14N2O3, MW 258.27), a difference of one NH group (ΔMW = 15.02 Da) . This N-1 amino group is the sole nucleophilic site that participates in the acid-catalyzed dehydration-condensation with tert-butyl carbazate to install the N–N bond of the tricyclic triazinanone scaffold, the defining architectural feature of baloxavir and its pharmacologically active acid form [1][2]. The des-amino analog lacks this reactive handle and therefore cannot enter the downstream sequence that constructs the CEN-inhibitory pharmacophore. This structural requirement is documented across the Shionogi patent family and the subsequent process chemistry literature [1].

Synthetic route specificity Tricyclic triazinanone formation Baloxavir scaffold

Downstream Product Identity: N-Methyl Target Leads to Baloxavir Core; N-Isopropyl Analog Leads to a Different Triazinanone

The N-methyl carboxamide side chain of the target compound is preserved through the synthetic sequence and defines the substitution pattern of the final tricyclic pyridone. When processed through the patent-described cyclization, 1-amino-3-(benzyloxy)-N-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide yields 1-benzhydryl-5-(benzyloxy)-3-methyl-2,3-dihydro-1H-pyrido[2,1-f][1,2,4]triazine-4,6-dione (CAS 1246617-45-7), the direct precursor to the N-methyl-substituted baloxavir core [1]. In contrast, the N-isopropyl analog (CAS 1246617-47-9) yields 5-(benzyloxy)-3-isopropyl-2,3-dihydro-1H-pyrido[2,1-f][1,2,4]triazine-4,6-dione (CAS 1246617-48-0), an isopropyl-substituted scaffold that is not the approved API [2]. This downstream product divergence means that procurement of the wrong N-alkyl variant generates an off-target triazinanone that cannot be corrected in subsequent steps, resulting in complete batch loss. The approved baloxavir marboxil specification explicitly requires the N-methyl substitution pattern [3].

API impurity control Regulatory starting material Downstream product divergence

Synthetic Step Economy: One-Pot Cyclization of the N-Methyl Intermediate to the Baloxavir Polycyclic Core

The target compound undergoes direct cycloclosure with chloral under basic conditions to yield the polycyclic carbamoyl pyridone intermediate of baloxavir dipivoxil in a single operational step. This one-pot method replaces the traditional multi-step sequence (involving separate condensation, protection, and cyclization stages) documented in earlier process routes [1]. Although the exact step-count reduction versus the original Shionogi route is not numerically specified in the available abstract, the reported advantages include simplified reaction operation, higher production efficiency, lower cost, and reduced pollution [1]. The improved telescoped synthesis of the related methyl 3-(benzyloxy)-1-((tert-butoxycarbonyl)amino)-4-oxo-1,4-dihydropyridine-2-carboxylate intermediate achieved an overall yield improvement from 78.6% to 85.1% with 98.3% purity at 135 g laboratory scale, demonstrating the tangible process benefits achievable when the correct N-methyl intermediate is used within an optimized route [2].

Process intensification One-pot synthesis Step-count reduction

Physicochemical and Storage Profile: Target Compound Handling Requirements vs. General Laboratory Intermediate Norms

The target compound requires storage at 2–8 °C with protection from light, as specified by multiple commercial suppliers . Its predicted physicochemical parameters include a boiling point of 539.2 ± 50.0 °C, density of 1.31 ± 0.1 g/cm³, and pKa of 15.92 ± 0.20 . The pKa value of ~16 indicates that the N-1 amino group is very weakly acidic and exists predominantly in the neutral form under physiological and most process pH conditions, which is consistent with its role as a nucleophile rather than a proton donor in the key condensation step. The refrigerated storage requirement distinguishes this intermediate from many common synthetic building blocks that are stable at ambient temperature and must be explicitly budgeted for in procurement planning, particularly for multi-gram to kilogram orders where cold-chain shipping adds logistical complexity and cost . The off-white to pink solid appearance provides a simple visual identity check upon receipt .

Cold-chain procurement Intermediate stability Inventory management

Validated Application Scenarios for 1-Amino-3-(benzyloxy)-N-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide Based on Quantitative Evidence


Baloxavir Marboxil API Manufacturing – Late-Stage Intermediate Procurement for Generic Production

The target compound is the direct penultimate intermediate for constructing the tricyclic triazinanone core of baloxavir marboxil via one-pot cyclization with chloral [1]. Its N-methyl carboxamide ensures the correct substitution pattern of the final API, while the N-1 amino group provides the essential nucleophilic site for N–N bond formation with tert-butyl carbazate [2][3]. Procurement at ≥95% purity with verified cold-chain integrity (2–8 °C) is a prerequisite for GMP intermediate qualification. The LogP of -0.22 supports aqueous-base-mediated process conditions, reducing organic solvent consumption relative to more lipophilic analogs .

Process Development and Scale-Up of Baloxavir Synthetic Routes – DoE Optimization Studies

Process chemistry teams developing improved baloxavir routes require the authentic N-methyl intermediate for Design of Experiments (DoE) optimization studies. Recent work demonstrated that telescoped synthesis using the correct intermediate achieved a purity of 98.3% and an overall yield improved from 78.6% to 85.1% at 135 g laboratory scale [1]. Using the des-amino analog (CAS 1246617-43-5) or N-isopropyl analog (CAS 1246617-47-9) in these studies would produce data that does not translate to the approved synthetic route, wasting development resources [2][3].

Influenza Cap-Dependent Endonuclease (CEN) Inhibitor SAR and Medicinal Chemistry Programs

The 1-amino-3-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxamide scaffold represents a validated metal-binding pharmacophore (MBP) isostere series for influenza PAN endonuclease inhibition, as established by crystallographic studies of related hydroxypyridinone derivatives co-crystallized with the H1N1 PA endonuclease domain (PDB entries 8DJV, 8CTF, 7V04) [1]. The N-methyl variant serves as both a key intermediate and a scaffold reference point for SAR exploration of N-1 and C-2 substituent effects on metal chelation geometry and inhibitory potency. Researchers investigating next-generation CEN inhibitors can use this compound as a starting material for diversification at the 3-benzyloxy and 2-carboxamide positions [1].

Baloxavir Impurity Profiling and Reference Standard Qualification

The target compound is structurally related to several known and potential baloxavir process impurities, including the N-(2-hydroxyethyl) analog (Baloxavir Impurity 104, CAS 2641416-95-5) and the methyl ester analog (Baloxavir Impurity 49, CAS 2226366-36-3) [1]. Analytical development and QC laboratories require authentic samples of the N-methyl intermediate as a reference marker for HPLC impurity profiling, given that the des-amino analog (CAS 1246617-43-5) and N-isopropyl analog (CAS 1246617-47-9) co-elute differently and cannot serve as surrogate standards for the registered synthetic route [2]. The compound's characteristic off-white to pink solid appearance and pKa of ~16 provide additional identity confirmation parameters [3].

Quote Request

Request a Quote for 1-amino-3-(benzyloxy)-N-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.